4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
This compound belongs to the pyrazoloquinolinone family, characterized by a fused pyrazole-quinoline scaffold. Its structure includes a methyl group at position 1 and an amino group at position 4, which influence both synthetic pathways and biological activities. Derivatives of this core structure have been explored for diverse therapeutic applications, including Alzheimer’s disease, cancer, and antiviral agents .
Properties
IUPAC Name |
4-amino-1-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15-11-6(5-13-15)10(12)9-7(14-11)3-2-4-8(9)16/h5H,2-4H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCODNHFMRYELID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3=C(C(=O)CCC3)C(=C2C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural and Molecular Properties
- Substituent Effects: Position 1: Methyl (target) vs. phenyl (QW-2742) or 3-fluorophenyl (QW-8069). Position 4: Amino group (target) vs. hydroxy or methoxy groups (e.g., 55E, 65A). Amino groups may facilitate hydrogen bonding in enzyme inhibition . Position 7: Methyl (target) vs. dimethyl (e.g., 6VK) or trimethyl (e.g., 3,7,7-trimethyl-...). Bulky groups increase steric hindrance but improve metabolic stability .
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₁₄N₄O | 242.27 | 1-Me, 4-NH₂ |
| QW-2742 (4-Amino-1-Ph) | C₁₆H₁₄N₄O | 278.31 | 1-Ph, 4-NH₂ |
| 6VK | C₂₀H₂₂N₄O | 334.42 | 3-Cyclopropyl, 4-Ph, 7,7-diMe |
| 65A | C₁₉H₂₀N₂O₂ | 316.38 | 2-MeO, 4-Ph, 7,7-triMe |
Table 3: Docking Scores for Selected Analogues
| PDB Ligand ID | Compound | BACE-1 ΔG (kcal/mol) | γ-Secretase ΔG (kcal/mol) |
|---|---|---|---|
| 65A | 4-(2-MeO-Ph)-... | -8.9 | -8.7 |
| 6VK | 3-Cyclopropyl-... | -9.2 | -8.6 |
| 6VL | 4-Ethyl-... | -7.0 | -8.1 |
Computational Insights
- Conformational Stability : B3LYP/6-31G* calculations reveal that substituents like cyclopropyl (6VK) stabilize low-energy conformers, enhancing binding .
- Hydrogen Bonding: Amino groups at position 4 form critical interactions with catalytic dyads in BACE-1 and Mpro, as seen in molecular dynamics simulations .
Biological Activity
4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.
- IUPAC Name : this compound
- CAS Number : 116482-02-1
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.244 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:
- Molecular Targets : It targets enzymes and receptors associated with cell proliferation and apoptosis.
- Pathways Involved : Notably, it modulates the PI3K/Akt and MAPK signaling pathways, leading to the inhibition of cell growth and induction of apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- A study demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis through modulation of the aforementioned pathways .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties. In vitro studies have reported that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
Antimicrobial Activity
Preliminary evaluations suggest potential antimicrobial effects against various pathogens. The structure of pyrazoloquinoline derivatives is essential for their antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of amino and methyl groups enhances chemical reactivity and biological activity.
- Modifications in the pyrazoloquinoline structure can lead to variations in potency against specific targets .
Comparative Analysis with Related Compounds
To further illustrate the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Similar structural features but different activity profiles |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Anticancer | Known for potent anticancer effects |
| Indole Derivatives | Various activities | Share structural similarities but differ in target specificity |
Case Studies
Several case studies highlight the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
